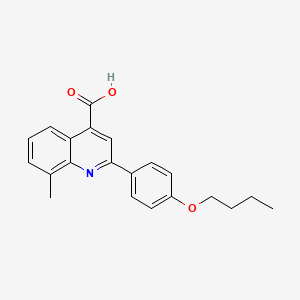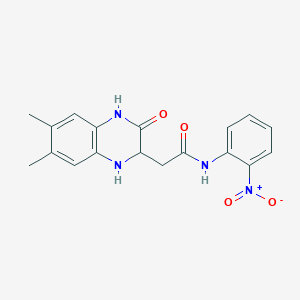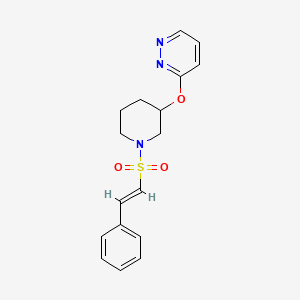
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, often involves reactions that can provide insights into their chemical nature and potential for modification. For example, a versatile synthesis route for pyrazolo[3,4-c]isoquinoline derivatives highlights the reactivity of quinoline compounds under various conditions, demonstrating the potential pathways for synthesizing related structures (Bogza et al., 2005).
Molecular Structure Analysis
The structural characterization of quinoline derivatives is pivotal for understanding their reactivity and interaction with biological targets. The crystal and molecular structure of certain quinoline compounds, determined through X-ray crystallography, provides a detailed view of their arrangement and potential functional sites (Rudenko et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction pathways and mechanisms, such as Pictet-Spengler condensation and its variations, are crucial for synthesizing and understanding the properties of quinoline derivatives (Obika et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the crystal and molecular structures provide insights into the physical characteristics and stability of these compounds (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar quinoline derivatives. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and biological environments (Machura et al., 2013).
Scientific Research Applications
Synthesis and Reactivity
- Research has explored the synthesis and reactivity of compounds structurally related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid. For example, reactions involving 2-amino- and 2-methylquinoline derivatives have been studied, revealing potential in forming compounds with unique properties and applications (Campaigne & Hutchinson, 1970).
- Another study investigated the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids, leading to compounds with potential biological activities (Dubrovin et al., 2015).
Chemical Properties and Interactions
- Research on 2-methylquinoline-8-carboxylic acid has contributed to understanding its properties and interactions with other substances, such as amino acids, in various chemical systems (Henríquez et al., 2021).
- Studies on quinoline derivatives, including those similar to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, have shown that they can function as efficient fluorophores, useful in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Application in Molecular Structures
- Investigations into the crystal structures of compounds related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid have revealed insights into their molecular architecture and potential applications in material science and pharmacology (Jin et al., 2012).
Catalytic and Synthetic Applications
- The compound's analogs have been used in catalytic processes, such as the aerobic oxidation of substituted quinolines, demonstrating their potential in synthetic chemistry applications (Zhang et al., 2008).
properties
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHYEZHBOFPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)




![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

